Cas no 2639422-99-2 (Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate)

Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a specialized thiophene derivative with a tert-butyl ester and diethylcarbamoyl functional group. Its structural features make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds. The tert-butyl ester offers steric protection, enhancing stability during reactions, while the diethylcarbamoyl group contributes to solubility and reactivity in amide-forming processes. The amino and methyl substituents on the thiophene ring provide additional sites for functionalization, enabling diverse modifications. This compound is suited for applications in medicinal chemistry and materials science, where precise control over molecular architecture is required. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate structure
2639422-99-2 structure
Product Name:Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
CAS No:2639422-99-2
MF:C15H24N2O3S
MW:312.427662849426
CID:5665902
PubChem ID:165896232
Update Time:2025-05-21

Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27722569
    • 2639422-99-2
    • tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
    • Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
    • Inchi: 1S/C15H24N2O3S/c1-7-17(8-2)13(18)11-9(3)10(12(16)21-11)14(19)20-15(4,5)6/h7-8,16H2,1-6H3
    • InChI Key: SYZGWQQOBMVGMK-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC(C)(C)C)C(C)=C1C(N(CC)CC)=O)N

Computed Properties

  • Exact Mass: 312.15076381g/mol
  • Monoisotopic Mass: 312.15076381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 101Ų

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Additional information on Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate, with the CAS number 2639422-99-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which incorporates a thiophene ring, a carboxylate group, and various substituents that confer it with distinct chemical properties. Recent studies have highlighted its potential applications in drug delivery systems and advanced materials due to its versatile functional groups and structural flexibility.

The thiophene ring, a key structural component of this compound, is a five-membered aromatic heterocycle containing one sulfur atom. This moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis. The presence of the tert-butyl group further enhances the compound's stability and solubility, which are critical factors in many chemical processes. Additionally, the diethylcarbamoyl substituent introduces amide functionality, which can engage in hydrogen bonding and other non-covalent interactions, thereby influencing the compound's behavior in different environments.

Recent research has focused on the synthesis and characterization of this compound, particularly its reactivity under various conditions. For instance, studies have demonstrated that the amino group on the thiophene ring can act as a nucleophile in substitution reactions, enabling the formation of new chemical bonds. This property makes it a promising candidate for use in click chemistry and other modular synthetic strategies. Furthermore, the methyl substituent on the thiophene ring contributes to the compound's electronic properties, potentially influencing its optical and electronic characteristics.

In terms of applications, this compound has shown potential in the development of novel materials for optoelectronic devices. Its aromatic system and functional groups may enable it to serve as a component in organic semiconductors or light-emitting diodes (LEDs). Researchers have also explored its use as a precursor for more complex molecules, leveraging its structural versatility to create compounds with tailored properties.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have indicated that under certain conditions, such as exposure to UV light or enzymatic action, the compound undergoes hydrolysis or oxidative cleavage. These findings are essential for designing sustainable synthetic routes and ensuring minimal environmental footprint.

Moreover, computational chemistry has played a pivotal role in elucidating the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and interaction patterns, aiding in the design of more efficient synthetic strategies. Such computational approaches are increasingly being integrated with experimental techniques to accelerate discovery and optimize chemical processes.

In conclusion, tert-butyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate represents a fascinating example of how modern organic chemistry intersects with materials science and computational methods. Its unique structure and functional groups make it a valuable tool for advancing research across multiple disciplines. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to contribute significantly to future innovations in chemistry and beyond.

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